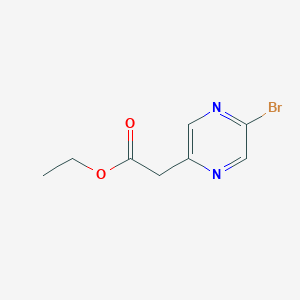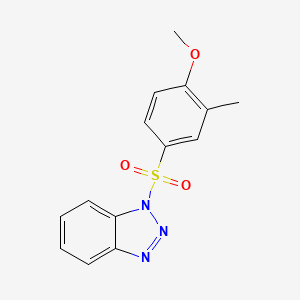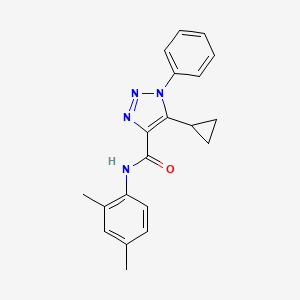
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique chemical structure and possesses various biological activities, which makes it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
Cycloaddition Reactions : Compounds similar to 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide are used in [2 + 2] cycloadditions reactions. For instance, lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles undergo fragmentation and nitrogen loss at room temperature, leading to the formation of complex amides through cycloaddition to the CO bond. This method illustrates the synthetic versatility of triazole derivatives in creating structurally diverse compounds (Ghose & Gilchrist, 1991).
Ruthenium-Catalyzed Synthesis : A study demonstrated a ruthenium-catalyzed approach to synthesize 5-amino-1,2,3-triazole-4-carboxylates, highlighting the triazole scaffold's utility in peptidomimetic and biologically active compound development. This protocol enables complete regiocontrol in cycloaddition reactions and has been utilized to produce compounds with potential as HSP90 inhibitors, showcasing the triazole's utility in therapeutic agent synthesis (Ferrini et al., 2015).
Antitumor and Biological Activities
Antitumor Properties : Research into imidazotetrazines, structurally related to triazoles, has yielded compounds with broad-spectrum antitumor activity. The study illustrates the potential of using triazole derivatives as prodrug modifications to enhance therapeutic efficacy against various cancers (Stevens et al., 1984).
Antioxidative and Antimicrobial Activities : Novel triazole derivatives, including those with a cyclopropyl group, have been synthesized and evaluated for their antioxidative and antimicrobial properties. Certain compounds exhibited significant activity, suggesting their potential in developing new therapeutic agents with antioxidative and antimicrobial effects (Yildirim, 2020).
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-11-17(14(2)12-13)21-20(25)18-19(15-9-10-15)24(23-22-18)16-6-4-3-5-7-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFRFTMOXWLWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

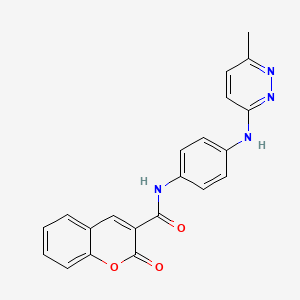
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)
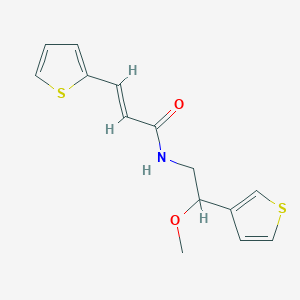
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B2394256.png)
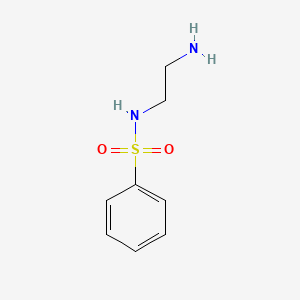
![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
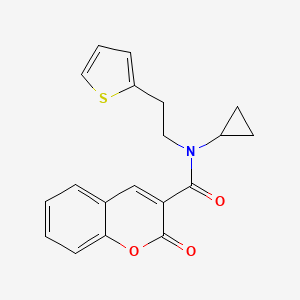
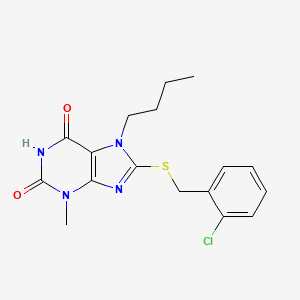
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
